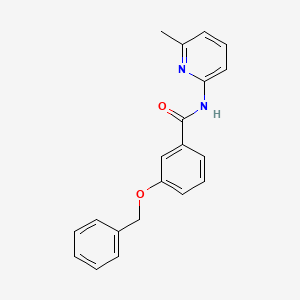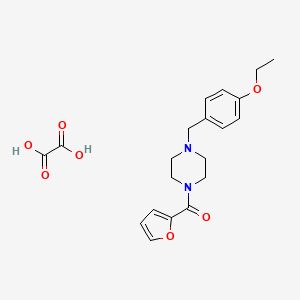![molecular formula C15H13N3O6S B5088079 N-{4-[(acetylamino)sulfonyl]phenyl}-2-nitrobenzamide](/img/structure/B5088079.png)
N-{4-[(acetylamino)sulfonyl]phenyl}-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(acetylamino)sulfonyl]phenyl}-2-nitrobenzamide, commonly known as NBD-Cl, is a chemical compound that is widely used in scientific research. It is a fluorescent probe that has been used for a variety of applications, including the detection of proteins, nucleic acids, and lipids. NBD-Cl is a highly useful tool for studying the structure and function of biological molecules, and its versatility has made it a popular choice among researchers.
作用機序
The mechanism of action of NBD-Cl involves the formation of a covalent bond between the probe and the molecule of interest. The fluorescent properties of NBD-Cl are due to the presence of a nitrobenzene group and a sulfonamide group. Upon excitation with light, the nitrobenzene group undergoes a photochemical reaction, resulting in the emission of fluorescence.
Biochemical and Physiological Effects
NBD-Cl is a relatively non-toxic compound and has no known biochemical or physiological effects. It is rapidly excreted from the body and does not accumulate in tissues. However, it is important to note that NBD-Cl is a chemical compound and should be handled with care.
実験室実験の利点と制限
One of the main advantages of NBD-Cl is its versatility. It can be used to study a wide range of biological molecules, including proteins, nucleic acids, and lipids. It is also relatively easy to use and can be incorporated into many different experimental protocols.
However, there are also some limitations to the use of NBD-Cl. One limitation is that it requires the use of fluorescent microscopy or spectroscopy, which can be expensive and time-consuming. Another limitation is that it may interfere with the function of the molecule being studied, particularly if it is used at high concentrations.
将来の方向性
There are many potential future directions for the use of NBD-Cl in scientific research. One area of interest is the development of new applications for NBD-Cl, particularly in the field of drug discovery. NBD-Cl could be used to screen large libraries of compounds for their ability to bind to specific proteins or nucleic acids.
Another area of interest is the development of new fluorescent probes that are based on the structure of NBD-Cl. Researchers are working to design new probes that have improved properties, such as increased sensitivity or specificity.
Finally, there is also interest in using NBD-Cl in combination with other techniques, such as mass spectrometry or X-ray crystallography. By combining NBD-Cl with other techniques, researchers can gain a more complete understanding of the structure and function of biological molecules.
Conclusion
N-{4-[(acetylamino)sulfonyl]phenyl}-2-nitrobenzamide, or NBD-Cl, is a highly useful tool for studying the structure and function of biological molecules. Its versatility and ease of use have made it a popular choice among researchers. NBD-Cl has been used for a variety of applications, including the detection of proteins, nucleic acids, and lipids. While there are some limitations to its use, there are also many potential future directions for the use of NBD-Cl in scientific research.
合成法
The synthesis of NBD-Cl involves the reaction of 4-aminobenzenesulfonamide with 2-nitrobenzoyl chloride. The reaction proceeds under mild conditions and yields a high purity product. The synthesis of NBD-Cl is relatively simple and can be carried out in most chemistry laboratories.
科学的研究の応用
NBD-Cl has been widely used in scientific research for a variety of applications. One of its most common uses is as a fluorescent probe for the detection of proteins. NBD-Cl can be used to label proteins, allowing researchers to track their movement and localization within cells. It has also been used to study the folding and unfolding of proteins, as well as the interactions between proteins and other molecules.
NBD-Cl has also been used as a fluorescent probe for the detection of nucleic acids. It can be used to label DNA and RNA, allowing researchers to study their structure and function. NBD-Cl has been used to study the interactions between nucleic acids and proteins, as well as the binding of small molecules to nucleic acids.
In addition, NBD-Cl has been used as a fluorescent probe for the detection of lipids. It can be used to label lipids, allowing researchers to study their distribution and movement within cells. NBD-Cl has been used to study the interactions between lipids and proteins, as well as the role of lipids in membrane structure and function.
特性
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6S/c1-10(19)17-25(23,24)12-8-6-11(7-9-12)16-15(20)13-4-2-3-5-14(13)18(21)22/h2-9H,1H3,(H,16,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDJZBDJGRRXPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-fluorophenyl)-7-(3-pyridinyl)-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B5087996.png)

![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide](/img/structure/B5088012.png)
amine oxalate](/img/structure/B5088014.png)
![5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5088019.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-diphenylacetamide](/img/structure/B5088024.png)
![3-allyl-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5088026.png)

![1-phenyl-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5088040.png)
![N-(3-methoxybenzyl)-N-methyl-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5088047.png)
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5088052.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-ethyl-N-(4-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5088060.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5088066.png)
